molecular formula C12H22O2 B3427009 cis-2-Dodecenoic acid CAS No. 55928-65-9

cis-2-Dodecenoic acid

Cat. No. B3427009
CAS RN: 55928-65-9
M. Wt: 198.30 g/mol
InChI Key: PAWGRNGPMLVJQH-KHPPLWFESA-N
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Description

Cis-2-Dodecenoic acid, also known as cis-2-Decenoic acid, is a fatty acid messenger produced by Pseudomonas aeruginosa . It possesses anti-biofilm properties and converts most of the cells to a planktonic (free-swimming) phenotype . It retains the susceptibility of the bacteria towards antimicrobial agents .


Synthesis Analysis

The compound can be prepared from 1-iodonon-1-ene by lithium halogen exchange followed by carbonation . It is produced by Pseudomonas aeruginosa . It has been demonstrated that a cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .


Molecular Structure Analysis

The molecular formula of this compound is C12H22O2 . It has a molecular weight of 198.30 g/mol . The IUPAC name is (Z)-dodec-2-enoic acid .


Chemical Reactions Analysis

This compound is involved in signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . It is able to change the status of Pseudomonas aeruginosa and Escherichia coli persister cells from a dormant to a metabolically active state without an increase in cell number .


Physical And Chemical Properties Analysis

This compound is an unsaturated fatty acid. It is a colorless oil .

Scientific Research Applications

Biological Activity and Effects on Lipid Metabolism cis-2-Dodecenoic acid, commonly studied within the context of conjugated linoleic acid (CLA) isomers, has demonstrated numerous physiological effects. The isomers cis-9,trans-11 and trans-10,cis-12 CLA have been associated with natural products with varying concentrations in dairy and beef, depending on animal diets. Notably, the trans-10,cis-12 CLA isomer has specific impacts on adipocytes, including reducing lipid uptake by inhibiting lipoprotein lipase and stearoyl-CoA desaturase activities. This isomer also influences lipid metabolism in Hep-G2 human liver cells. Both mentioned isomers have shown activities in inhibiting carcinogenesis in animal models, suggesting this compound's potential role in cancer prevention and treatment strategies (Pariza, Park, & Cook, 2001).

Obesity and Body Composition Research indicates that CLA, including this compound isomers, may not significantly affect body weight or composition in humans, despite animal studies suggesting a potential for reducing body fat mass and increasing lean mass. The effects of CLA on human obesity, lipid profiles, glucose metabolism, and insulin sensitivity remain inconclusive, with studies showing mixed results. This highlights the need for further investigation into this compound's efficacy and mechanisms of action in human obesity and metabolic health (Silveira, Carraro, Monereo, & Tébar, 2007).

Potential Health Benefits and Concerns CLA, including its isomers like this compound, has been recognized for its anticancer, anti-atherosclerosis, and immune-modulating properties. Since its approval as Generally Recognized As Safe (GRAS) for food use in the United States, CLA's consumption is expected to rise. However, the review emphasizes the need for continuous monitoring of CLA's efficacy and potential adverse effects, particularly concerning glucose homeostasis, oxidative stress, and hepatic steatosis, to ensure its safe application in food products and as a dietary supplement (Kim, Kim, Kim, & Park, 2016).

Role in Plant Abiotic-Stress Responses Focusing on cis-regulatory elements in plants, research highlights the significance of cis-elements like ABRE, MYBRS, MYCRS, DRE, and LTRE in plant adaptation to abiotic stresses such as drought and temperature fluctuations. This suggests the potential application of this compound in genetic engineering and genome editing strategies, such as CRISPR/Cas9, to enhance crop stress tolerance by modulating gene expression through these cis-elements (Ha & Dung, 2016).

Antimicrobial and Antioxidant Properties Eryngium foetidum, a plant known for its medicinal properties, contains essential oils dominated by compounds including this compound. These oils have demonstrated antimicrobial, antioxidant, and anti-inflammatory activities, suggesting this compound's potential for natural food preservation and therapeutic applications (Silalahi, 2021).

Mechanism of Action

Target of Action

cis-2-Dodecenoic acid, also known as BDSF, was originally discovered in Burkholderia cenocepacia . It primarily targets the bacterial quorum sensing system , which is a mechanism that bacteria use to coordinate group behavior . This system plays a crucial role in regulating bacterial virulence and biofilm formation .

Mode of Action

This compound interferes with the quorum sensing systems and the Type III Secretion System (T3SS) of bacteria . It reduces the transcriptional expression of the regulator encoding genes of quorum sensing systems, such as lasR , pqsR , and rhlR . This results in a decrease in the production of quorum sensing signals, including 3-oxo-C12-HSL , Pseudomonas Quinolone Signal (PQS) , and C4-HSL . Furthermore, this compound and some of its derivatives can inhibit the T3SS of bacteria at a micromolar level .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It mediates the dispersion of biofilms through signaling pathways, enhancing motility, metabolic activity, virulence, and persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is suggested to be involved in the synthesis and perception of this compound .

Result of Action

The action of this compound results in the down-regulation of biofilm formation and virulence factor production in bacteria . Treatment with this compound significantly reduces the virulence of bacteria in both HeLa cell and zebrafish infection models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound allows bacteria to integrate information about their physical and chemical surroundings as well as their population density to control diverse biological functions .

Future Directions

Cis-2-Dodecenoic acid has been recognized as a conserved diffusible signal factor (DSF)-type signal with specific characteristics in both signal perception and transduction from DSF signals . It has been suggested that targeting this kind of quorum sensing system could be a new therapeutic strategy to control bacterial infections and diseases . It has also been suggested that this compound could be considered a potential therapeutic agent to treat diseases caused by Candida species .

Biochemical Analysis

Biochemical Properties

cis-2-Dodecenoic acid is involved in quorum sensing (QS), a cell-cell communication mechanism that coordinates bacterial group behavior . It interacts with various enzymes and proteins, including the QS signal synthase RpfF Bc, which catalyzes the production of BDSF . It also interacts with the BDSF receptor RpfR, influencing the intracellular level of the second messenger cyclic di-GMP .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of QS signals, which in turn regulate biofilm formation, virulence factor production, and cellular metabolism . For instance, in Pseudomonas aeruginosa, BDSF interferes with the las, pqs, and rhl QS systems, leading to down-regulation of biofilm formation and virulence factor production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It modulates the phosphodiesterase activity of its receptor RpfR, influencing the intracellular level of c-di-GMP . This modulation affects the transcriptional expression of QS system regulator genes, such as lasR, pqsR, and rhlR .

Metabolic Pathways

This compound is involved in the QS systems of bacteria, which are key metabolic pathways . It interacts with enzymes such as RpfF Bc and RpfR, influencing the production and perception of QS signals .

Transport and Distribution

Given its role in QS, it is likely that it is transported into extracellular environments where it can influence bacterial behavior .

Subcellular Localization

Given its role in QS, it is likely that it is produced in the cytoplasm and then transported outside the cell to exert its effects .

properties

IUPAC Name

(Z)-dodec-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4412-16-2, 55928-65-9
Record name 2-Dodecenoic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-2-Dodecenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cis-2-dodecenoic acid interact with its target to regulate virulence in Burkholderia cenocepacia?

A1: this compound binds to its cognate receptor RpfR, a bifunctional enzyme containing Per/Arnt/Sim (PAS), GGDEF, and EAL domains. [ [] ] This binding stimulates the phosphodiesterase activity of the EAL domain, leading to a decrease in intracellular cyclic diguanosine monophosphate (c-di-GMP) levels. [ [, , ] ] This reduction in c-di-GMP, in turn, impacts the expression of various genes, including those involved in virulence factors like motility, biofilm formation, and protease production. [ [, , , , ] ]

Q2: Does this compound interact with other quorum sensing systems in Burkholderia cenocepacia?

A2: Yes, research suggests interplay between the this compound system and the N-acyl homoserine lactone (AHL) system. Studies have shown that mutations affecting this compound production can influence AHL production and the expression of AHL-related genes. [ [, , ] ] This suggests potential cross-talk or a hierarchical relationship between these QS systems.

Q3: Can this compound influence the virulence of other bacterial species?

A3: Yes, studies have demonstrated that this compound can modulate the virulence of Pseudomonas aeruginosa, another opportunistic pathogen. [ [, ] ] It appears to interfere with P. aeruginosa's quorum sensing systems and Type III Secretion System (T3SS), ultimately impacting its virulence.

Q4: How does this compound impact Candida albicans?

A4: this compound can inhibit hyphal growth in Candida albicans, a fungal pathogen often co-existing with B. cenocepacia in cystic fibrosis patients. [ [, , ] ] This inhibition is linked to the downregulation of specific genes involved in hyphal development, including repressors like Ubi4 and Sfl1 and the activator Sfl2. [ [] ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H22O2, and its molecular weight is 198.30 g/mol.

Q6: How is this compound synthesized by Burkholderia cenocepacia?

A6: B. cenocepacia synthesizes this compound from a fatty acid intermediate, 3-hydroxydodecanoyl-acyl carrier protein (ACP). [ [] ] The enzyme Bcam0581, a bifunctional crotonase homologue, catalyzes both the dehydration of 3-hydroxydodecanoyl-ACP to cis-2-dodecenoyl-ACP and the subsequent cleavage of the thioester bond to release free this compound. [ [] ]

Q7: Are there other bacteria that produce this compound?

A7: Yes, this compound production is not limited to B. cenocepacia. Research has identified other members of the Burkholderia cepacia complex (Bcc) that also produce this signal molecule. [ [] ]

Q8: What is the therapeutic potential of targeting the this compound quorum sensing system?

A8: Inhibiting the this compound QS system holds promise as a potential therapeutic strategy for treating B. cenocepacia infections. By disrupting QS, it may be possible to attenuate virulence, reduce biofilm formation, and enhance antibiotic susceptibility. [ [, , , ] ]

Q9: Have any specific inhibitors of the this compound quorum sensing system been identified?

A9: Yes, studies have identified compounds capable of interfering with this compound signaling. One example is cis-14-methylpentadec-2-enoic acid (14-Me-C16:Δ2), a structural analog of this compound that has been shown to reduce signal production and impair QS-regulated phenotypes in B. cenocepacia. [ [] ]

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